molecular formula C7H10N2O2S B1590253 Ethyl 5-amino-2-methylthiazole-4-carboxylate CAS No. 31785-05-4

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Cat. No.: B1590253
CAS No.: 31785-05-4
M. Wt: 186.23 g/mol
InChI Key: HNDBOQZBZYRXMF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylthiazole-4-carboxylate is an organic compound with the molecular formula C7H10N2O2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 5-amino-2-methylthiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium carbonate. The reaction is carried out in an ethyl acetate solution, with the temperature gradually increased to facilitate the reaction. The mixture is then heated to around 60-70°C and maintained at this temperature for several hours. After the reaction is complete, the solvent is removed, and the product is purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound may also interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-amino-2-methylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • 2-Amino-6-methylbenzothiazole
  • 5-Acetyl-2-amino-4-methylthiazole

These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties .

Properties

IUPAC Name

ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDBOQZBZYRXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536992
Record name Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31785-05-4
Record name Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-amino-2-methylthiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

Add acetoamidocyanoacetate (1000 g, 5.88 mol) to a 22 L 3-necked RB flask equipped with reflux condenser, thermometer, mechanical stirrer then add toluene (12L). Add to this suspension at RT Lawesson's reagent (1187 g, 2.93 mol). Stir the resulting yellow slurry at 70° C. for 16 h, cool to RT. Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel. Add 1N HCl solution (2.5L) and TBEA (2.5L) and stir the mixture. After 15 min., combine the bi-phase solution was into the toluene solution in the funnel. Gummy material maybe left in the flask. Repeat the above procedure again. Separate the aqueous and wash the combine organic solution with 1N HCl (2×2.5L). Separate the organic layer and combine the aqueous and basify with 2N KOH solution. Add ethyl acetate (3×4L) and extract the product. Combine the organic layer, dry over anhydrous sodium sulfate, and evaporate to give 552 g as a pale yellow solid. Dissolve the remaining gummy in methanol (1L) and evaporate to dryness. Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture. After 15 min., separate the organic layer and basify the aqueous with 2N KOH solution Extract the product with ethyl acetate (2×2L). Combine the organic layers and dry over anhydrous sodium sulfate and evaporate to give 165 g as a pale yellow solid. (Total: 717 g, 65%). Mass spectrum (m/e): 187(M+1); 1HNMR(300 MHz, DMSO-d6, ppm): δ 1.21(t, 3H), 2.38(s, 3H), 4.21(q, 2H), 7.21(bs, 2H). 13CNMR(75 MHz, DMSO, ppm): δ 15.1, 19.2, 59.8, 119.3, 145.6, 161.7, 164.1. Formula: C7H10N2O2S.
Name
acetoamidocyanoacetate
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1187 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of acetylamino-cyano-acetic acid ethyl ester (27.2 g, 0.160 mol) in anhydrous toluene (300 mL) was added Lawesson's reagent (32.0 g, 0.079 mol) and the resulting mixture heated at reflux for 18 h. The resulting yellow suspension was partitioned between an aqueous solution of HCl (1 M) and tert-butyl methyl ether. The layers were separated and the organic layer extracted with an aqueous solution of HCl (1 M). The combined aqueous layers was basified to pH 10 with an aqueous solution of NaOH (2 M), then extracted with EtOAc. The organic layer was isolated, dried (Na2SO4) and concentrated in vacuo to give the title compound as a pale yellow solid (17.0 g, 57%).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods III

Procedure details

A suspension of 2-acetylamino-cyanoacetic acid ethyl ester (1.70 g, 10.00 mmol) and 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent) (2.02 g, 5.00 mmol) in toluene (25.00 ml) was heated under argon to 110° C. and stirred for 22 h. The solvent was then evaporated, and the residue purified by flash chromatography (heptane/ethyl acetate 1:1) to yield 5-amino-2-methyl-thiazole-4-carboxylic acid ethyl ester (0.94 g, 50.5%) as a yellow solid, MS (ISP): m/e=187.3 (M+H+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-2-methylthiazole-4-carboxylate

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